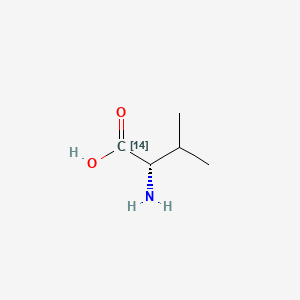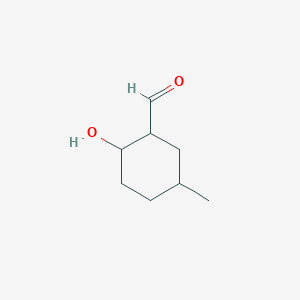
2-Hydroxy-5-methylcyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-methylcyclohexane-1-carbaldehyde is an organic compound with a cyclohexane ring structure It contains a hydroxyl group (-OH) at the second position, a methyl group (-CH3) at the fifth position, and an aldehyde group (-CHO) at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 5-methylcyclohexanone followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate the hydroxylation and oxidation steps.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acid chlorides, alkyl halides
Major Products Formed
Oxidation: 2-Hydroxy-5-methylcyclohexane-1-carboxylic acid
Reduction: 2-Hydroxy-5-methylcyclohexane-1-methanol
Substitution: Esters or ethers depending on the substituent
Aplicaciones Científicas De Investigación
2-Hydroxy-5-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-methylcyclohexane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic or electrophilic reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxycyclohexanone: Lacks the methyl group at the fifth position.
5-Methylcyclohexane-1-carbaldehyde: Lacks the hydroxyl group at the second position.
Cyclohexane-1-carbaldehyde: Lacks both the hydroxyl and methyl groups.
Uniqueness
2-Hydroxy-5-methylcyclohexane-1-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on a cyclohexane ring, along with a methyl substituent
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
2-hydroxy-5-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-6-2-3-8(10)7(4-6)5-9/h5-8,10H,2-4H2,1H3 |
Clave InChI |
BJIUPFFSEJUVOO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


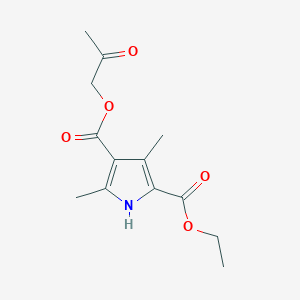
![(1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B13813161.png)
![1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13813179.png)
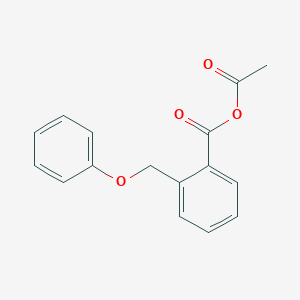
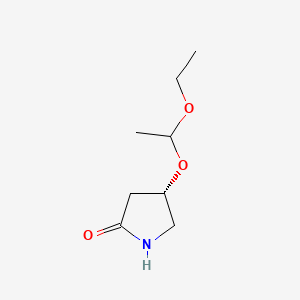
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[3-methoxy-4-[(4-methylbenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13813195.png)
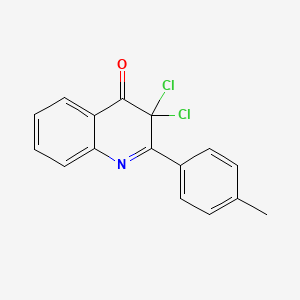
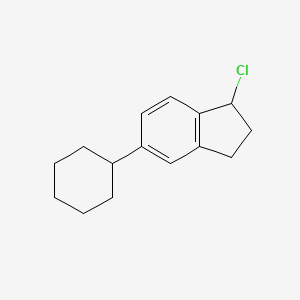
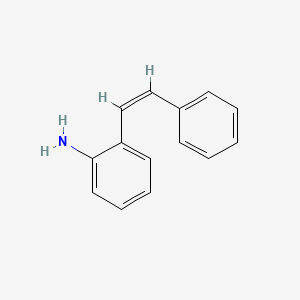
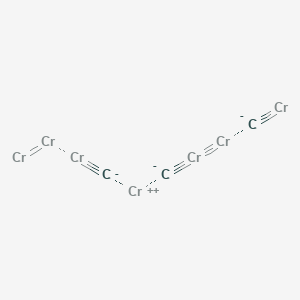

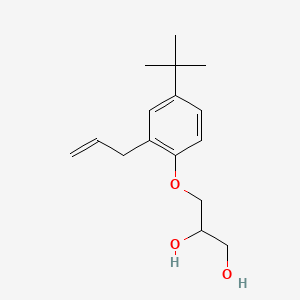
![1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt](/img/structure/B13813239.png)
